molecular formula C7H9N3O4 B12118434 Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate CAS No. 19950-15-3

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate

Cat. No.: B12118434
CAS No.: 19950-15-3
M. Wt: 199.16 g/mol
InChI Key: XOJYNQQKZKRVKX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.164 g/mol . This compound is known for its unique structure, which includes an isoxazole ring, making it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions . This method yields ester-functionalized isoxazoles in quantitative amounts. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isoxazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

19950-15-3

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 5-amino-4-carbamoyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-2-13-7(12)4-3(5(8)11)6(9)14-10-4/h2,9H2,1H3,(H2,8,11)

InChI Key

XOJYNQQKZKRVKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)N)N

Origin of Product

United States

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